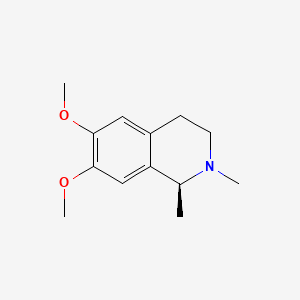

Rhombifoline

描述

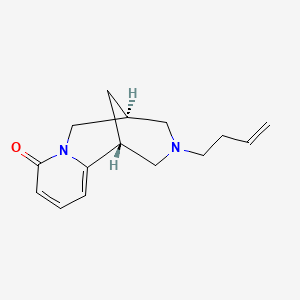

菱形碱是一种天然存在的生物碱,最初是从植物Anagyrus foetida的叶和茎中分离出来的 。 它属于哌啶类生物碱,化学式为C15H20N2O 。菱形碱以其独特的化学结构和潜在的生物活性而闻名。

准备方法

合成路线和反应条件: 菱形碱可以通过多种化学路线合成。 一种常见的方法是从Anagyrus foetida的叶和茎中提取化合物,使用甲醇和氯仿等溶剂 。 然后使用色谱技术纯化提取的化合物。

工业生产方法: 菱形碱的工业生产通常涉及从植物来源的大规模提取。 该过程包括收获植物材料,干燥和将其研磨成细粉。 然后将粉末进行溶剂提取,然后进行纯化和结晶以获得纯菱形碱 .

化学反应分析

反应类型: 菱形碱会发生各种化学反应,包括:

氧化: 菱形碱可以被氧化形成不同的氧化产物。

还原: 它也可以在特定条件下发生还原反应。

取代: 菱形碱可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和酸等试剂。

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,菱形碱的氧化可以产生各种氧化的衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

菱形碱在科学研究中有多种应用,包括:

化学: 它被用作研究生物碱及其化学性质的参考化合物。

生物学: 菱形碱因其潜在的生物活性而受到研究,包括抗氧化和抗菌特性.

医药: 正在进行研究以探索其潜在的治疗应用,例如治疗某些疾病。

5. 作用机理

菱形碱的作用机制涉及它与特定分子靶点和途径的相互作用。 据信它通过与某些受体和酶结合来发挥作用,从而调节它们的活性。 所涉及的确切分子靶点和途径仍在研究中,但初步研究表明菱形碱可能会影响细胞信号通路和基因表达 .

类似化合物:

麻黄碱: 另一种具有相似化学性质的哌啶类生物碱。

羽扇豆碱: 一种喹啉类生物碱,与菱形碱具有某些结构相似性。

金雀花碱: 一种具有可比生物活性的生物碱。

菱形碱的独特性: 菱形碱因其特定的化学结构和丁烯基的存在而独一无二,这使它区别于其他类似的生物碱。

作用机制

The mechanism of action of Rhombifoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

相似化合物的比较

Sparteine: Another piperidine alkaloid with similar chemical properties.

Lupanine: A quinolizidine alkaloid that shares some structural similarities with Rhombifoline.

Cytisine: An alkaloid with comparable biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a butenyl group, which distinguishes it from other similar alkaloids.

属性

IUPAC Name |

(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118132 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-78-2 | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhombifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rhombifoline and where is it found?

A1: this compound is a quinolizidine alkaloid primarily found in plants belonging to the Leguminosae family (also known as Fabaceae). It was first isolated from Thermopsis rhombifolia []. Various studies have identified this compound in different plant species, including Genista tenera [], Spartium junceum [], Sophora franchetiana [, ], Gonocytisus pterocladus [], Clathrotropis glaucophylla [], Platycelphium vöense [], and Sophora secundiflora [].

Q2: What is the chemical structure of this compound?

A2: While the exact molecular weight and spectroscopic data are not provided in the abstracts, this compound's molecular formula is C15H20O2N2 []. This information suggests the presence of nitrogen atoms and oxygen atoms within its structure, typical of alkaloids. Further structural details would require access to the full research papers.

Q3: How does the amount of this compound vary within a plant and across different geographical locations?

A3: Research on Spartium junceum [] shows that the concentration of this compound can vary significantly depending on the plant part and the time of year. The study also found limited variation in alkaloid content based on geographical origin. This suggests that environmental factors might play a role in the biosynthesis and accumulation of this compound.

Q4: Can this compound be synthesized from other alkaloids?

A4: Yes, (-)-Rhombifoline can be used as a precursor for the synthesis of (-)-tsukushinamine-A and (-)-tsukushinamine-B, which are classified as "cage-type" lupin alkaloids [, ]. This synthetic route highlights the potential for utilizing this compound in producing other valuable compounds.

Q5: Are there any known biological activities associated with this compound?

A5: While the provided abstracts do not delve into the specific biological activities of this compound, its presence in Clathrotropis glaucophylla, a plant used in curare arrow poison by the Yanomamï Amerindians, suggests potential pharmacological effects []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique for analyzing this compound in plant extracts [, ]. This method allows for the separation and identification of different alkaloids based on their retention times and mass spectra, enabling researchers to determine the alkaloid profile of a plant sample. Thin-layer chromatography (TLC) is another technique mentioned for identification, often used in conjunction with spectroscopic methods like IR and NMR [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)